molecular formula C14H21BFNO2 B1528151 4-Fluorophenylboronic acid N-butyldiethanolamine ester CAS No. 1190988-96-5

4-Fluorophenylboronic acid N-butyldiethanolamine ester

Cat. No.: B1528151
CAS No.: 1190988-96-5
M. Wt: 265.13 g/mol
InChI Key: RTMBRNKNEMBWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site serine or threonine residues .

Mode of Action

Nevertheless, boronic acids and their derivatives are often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid or its derivative acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group via a palladium catalyst .

Biochemical Pathways

The compound’s potential involvement in suzuki-miyaura cross-coupling reactions suggests it could influence pathways involving the synthesis of complex organic molecules .

Pharmacokinetics

The compound’s boronic acid group could potentially influence its pharmacokinetic properties, as boronic acids are known to form reversible covalent bonds with biological molecules .

Result of Action

Given its potential use in suzuki-miyaura cross-coupling reactions, it could contribute to the synthesis of complex organic molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Fluorophenylboronic acid N-butyldiethanolamine ester. For instance, the compound’s storage temperature is recommended to be between 2-8°C , suggesting that temperature could affect its stability. Furthermore, the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions could be influenced by factors such as the presence of a palladium catalyst and the pH of the reaction environment .

Preparation Methods

The synthesis of 4-Fluorophenylboronic acid N-butyldiethanolamine ester typically involves the reaction of 4-fluorophenylboronic acid with N-butyldiethanolamine. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Comparison with Similar Compounds

Properties

IUPAC Name

6-butyl-2-(4-fluorophenyl)-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BFNO2/c1-2-3-8-17-9-11-18-15(19-12-10-17)13-4-6-14(16)7-5-13/h4-7H,2-3,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMBRNKNEMBWDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCN(CCO1)CCCC)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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